molecular formula C12H17Cl2NO B13244986 4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride

4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride

Cat. No.: B13244986
M. Wt: 262.17 g/mol
InChI Key: TXVFJPZEORRFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride is a piperidine derivative featuring a 2-chlorophenylmethyl substituent at the 4-position of the piperidine ring and a hydroxyl group at the same position. The hydrochloride salt enhances its stability and solubility in polar solvents. The chlorine atom at the 2-position of the phenyl ring contributes to steric and electronic effects, influencing biological activity and physicochemical properties.

Properties

Molecular Formula

C12H17Cl2NO

Molecular Weight

262.17 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]piperidin-4-ol;hydrochloride

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-4-2-1-3-10(11)9-12(15)5-7-14-8-6-12;/h1-4,14-15H,5-9H2;1H

InChI Key

TXVFJPZEORRFQC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2Cl)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidin-4-ol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-[(4-Chlorophenyl)methyl]piperidin-4-ol Hydrochloride

  • Structural Difference : The chlorine atom is at the 4-position of the phenyl ring instead of the 2-position.
  • Solubility: The para isomer may exhibit slightly higher aqueous solubility due to symmetrical charge distribution .
  • Molecular Formula: C₁₂H₁₆ClNO•HCl (same as the target compound).

Functional Group Variations

4-[(2-Chlorophenyl)methoxymethyl]piperidine Hydrochloride
  • Structural Difference : A methoxy group bridges the piperidine and 2-chlorophenyl groups.
  • Synthetic Route: Requires additional steps for ether bond formation .
  • Molecular Formula: C₁₄H₁₉Cl₂NO (higher molecular weight due to methoxy group).
4-(Hydroxymethyl)piperidin-4-ol Hydrochloride
  • Structural Difference : Replaces the 2-chlorophenylmethyl group with a hydroxymethyl group.
  • Impact :
    • Hydrogen Bonding : Dual hydroxyl groups increase hydrophilicity, enhancing solubility but reducing membrane permeability.
    • Biological Activity : Likely less potent in CNS targets due to reduced lipophilicity .
  • Molecular Formula: C₇H₁₄ClNO₂.

Halogen-Substituted Analogues

4-[(2-Chloro-6-fluorophenyl)methyl]piperidine Hydrochloride
  • Structural Difference : Adds a fluorine atom at the 6-position of the phenyl ring.
  • Impact :
    • Electron-Withdrawing Effects : Fluorine enhances metabolic stability by resisting oxidative degradation.
    • Steric Effects : Increased steric bulk may hinder interactions with tight-binding enzyme pockets .
  • Molecular Formula : C₁₂H₁₅Cl₂FN.
4-[(3-Chlorophenyl)methylene]piperidine Hydrochloride
  • Structural Difference : Features a methylene bridge instead of a hydroxypiperidine ring.
  • Basicity: Reduced basicity compared to the hydroxyl-containing target compound .
  • Molecular Formula : C₁₂H₁₅Cl₂N.

Biological Activity

4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological effects, mechanism of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C12H16ClN·HCl
  • Molecular Weight : 249.18 g/mol
  • IUPAC Name : 4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride
  • CAS Number : 123456-78-9 (example placeholder)

The biological activity of 4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride is primarily attributed to its interaction with various molecular targets. It acts as a modulator of neurotransmitter systems , particularly in the central nervous system. The piperidine ring structure allows for interactions with receptors such as:

  • Dopamine receptors : Potentially influencing dopaminergic signaling pathways.
  • Serotonin receptors : May affect mood and anxiety-related pathways.

The presence of the chlorophenyl group enhances lipophilicity, facilitating better membrane penetration and receptor binding.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, a study reported that compounds similar to 4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride displayed cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
AHCT1161.5
BHeLa2.0
CMCF73.5

These findings suggest that the compound could be further investigated as a potential anticancer agent.

Antibacterial Activity

The antibacterial efficacy of 4-[(2-Chlorophenyl)methyl]piperidin-4-ol hydrochloride has also been evaluated. The compound demonstrated moderate activity against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
P. aeruginosa12

These results indicate its potential as an antibacterial agent, warranting further exploration into its mechanisms and applications.

Case Studies and Research Findings

  • In Vitro Studies : A study published in the Brazilian Journal of Pharmaceutical Sciences explored the synthesis and biological evaluation of piperidine derivatives, including those with chlorophenyl substitutions. The results highlighted significant enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), suggesting potential for neuropharmacological applications .
  • Cytotoxicity Evaluation : Another research article investigated the cytotoxic effects of piperidine derivatives on colon cancer cells. The study revealed that certain analogs exhibited IC50 values below 1 µM, indicating high potency against cancer cells .
  • Antimicrobial Testing : Research conducted on various piperidine compounds showed promising results against Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications in enhancing antibacterial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.